N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide

FLAP inhibition Structure-activity relationship Halogen bonding

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide (CAS 850923-86-3; molecular formula C₂₀H₂₁ClFN₃O₂; MW 389.8 g/mol) is a synthetic benzimidazole derivative classified under the 1,2,6-substituted benzimidazole chemotype disclosed in US Patent US-8952177-B2 as a 5-lipoxygenase-activating protein (FLAP) modulator. FLAP is an integral membrane protein that facilitates arachidonic acid transfer to 5-lipoxygenase (5-LO), the rate-limiting step in leukotriene (LT) biosynthesis.

Molecular Formula C20H21ClFN3O2
Molecular Weight 389.8 g/mol
Cat. No. B12153524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide
Molecular FormulaC20H21ClFN3O2
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCOCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C20H21ClFN3O2/c1-27-13-20(26)23-11-5-10-19-24-17-8-2-3-9-18(17)25(19)12-14-15(21)6-4-7-16(14)22/h2-4,6-9H,5,10-13H2,1H3,(H,23,26)
InChIKeyDWKULHYELSMWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide: FLAP Modulator Benzimidazole Scaffold for Leukotriene Pathway Research Procurement


N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide (CAS 850923-86-3; molecular formula C₂₀H₂₁ClFN₃O₂; MW 389.8 g/mol) is a synthetic benzimidazole derivative classified under the 1,2,6-substituted benzimidazole chemotype disclosed in US Patent US-8952177-B2 as a 5-lipoxygenase-activating protein (FLAP) modulator [1]. FLAP is an integral membrane protein that facilitates arachidonic acid transfer to 5-lipoxygenase (5-LO), the rate-limiting step in leukotriene (LT) biosynthesis [2]. The compound features a 2-chloro-6-fluorobenzyl substituent at the N1 position, a propyl linker at the C2 position, and a 2-methoxyacetamide terminal group—a substitution pattern that distinguishes it within the FLAP-targeted benzimidazole series. Commercially available for research use only, this compound serves as a tool molecule for probing FLAP-mediated LT biosynthesis pathways implicated in inflammatory, respiratory, and cardiovascular disorders .

Why N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide Cannot Be Simply Replaced by In-Class Benzimidazole FLAP Inhibitors


Benzimidazole-based FLAP inhibitors such as BRP-7 and MK-886 share a common mechanism but display divergent substitution-dependent pharmacology that precludes interchangeable use [1]. The N1 benzyl substituent critically governs FLAP binding orientation: BRP-7 bears a 2-chlorobenzyl group (IC₅₀: 0.31 μM in human neutrophils) whereas MK-886 is an indole-based FLAP inhibitor with distinct pharmacokinetics and PPARα off-target activity [2]. The target compound incorporates a 2-chloro-6-fluorobenzyl moiety at N1—introducing an electronegative fluorine atom at the ortho position of the benzyl ring—which is predicted to alter hydrogen bonding and hydrophobic interactions within the FLAP binding pocket relative to the 2-chlorobenzyl analog. Furthermore, the C2 propyl-2-methoxyacetamide chain replaces the branched alkyl-aromatic C2 substituent found in BRP-7 (1-[4-(2-methylpropyl)phenyl]ethyl), resulting in distinct lipophilicity, metabolic stability, and aqueous solubility profiles [3]. These structural variations mean that potency, selectivity, and ADME parameters established for BRP-7 cannot be assumed for the target compound, necessitating independent characterization for any FLAP-targeted screening campaign.

Head-to-Head Quantitative Differentiation Evidence for N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide Procurement Decisions


N1 2-Chloro-6-Fluorobenzyl Substitution: Predicted FLAP Binding Affinity Differentiation vs. 2-Chlorobenzyl Analog (BRP-7)

The target compound contains a 2-chloro-6-fluorobenzyl group at N1, whereas the benchmark FLAP inhibitor BRP-7 contains a 2-chlorobenzyl group lacking the ortho-fluorine. Introduction of fluorine at the 6-position of the benzyl ring increases electronegativity and can participate in orthogonal multipolar interactions (C–F···C=O) with backbone carbonyls in the FLAP binding site, a phenomenon documented in fluorinated benzimidazole SAR series [1]. BRP-7 inhibits LT biosynthesis in human neutrophils with an IC₅₀ of 0.31 μM; the 2-chloro-6-fluorobenzyl modification is anticipated to shift potency based on class-level SAR trends observed across C5-substituted benzimidazole FLAP inhibitors where halogen substitution modulates IC₅₀ values across a >10-fold range [2]. Direct comparative binding data for the target compound versus BRP-7 has not been publicly reported; this evidence is classified as class-level inference derived from FLAP benzimidazole SAR studies.

FLAP inhibition Structure-activity relationship Halogen bonding

C2 Propyl-2-Methoxyacetamide Linker: Physicochemical Property Divergence from BRP-7 C2 Branched Alkyl-Aromatic Substituent

The target compound features a C2 propyl-2-methoxyacetamide chain (cLogP predicted ~3.2–3.8; tPSA ~67 Ų), whereas BRP-7 incorporates a bulky 1-[4-(2-methylpropyl)phenyl]ethyl substituent at C2 (MW 431.0 g/mol; cLogP ~6.5) . The methoxyacetamide terminal group introduces hydrogen bond donor/acceptor capacity (amide NH and methoxy oxygen) absent in BRP-7, while the flexible three-carbon propyl linker reduces steric bulk compared to the branched aromatic C2 group. This structural difference is predicted to yield substantially lower lipophilicity and improved aqueous solubility—a critical parameter for in vitro assay compatibility where compounds with cLogP > 5 frequently exhibit poor solubility and non-specific protein binding [1]. Direct experimental logP or solubility measurements for the target compound have not been published; this evidence is classified as supporting evidence based on structure-property relationships.

Lipophilicity Aqueous solubility Drug-likeness

Selectivity Profile vs. MK-886 (Indole-Based FLAP Inhibitor): Scaffold-Dependent Off-Target Liability Differentiation

MK-886, the prototypical FLAP inhibitor, binds FLAP with high affinity but also acts as a PPARα antagonist and exhibits COX-1 inhibitory activity at higher concentrations, confounding data interpretation in inflammation models [1]. In contrast, the benzimidazole chemotype represented by BRP-7 demonstrates superior FLAP selectivity: BRP-7 (0.31 μM IC₅₀ in neutrophils) did not significantly inhibit COX-1 or microsomal prostaglandin E₂ synthase-1 (mPGES-1), confirming target engagement specificity for FLAP [2]. The target compound, belonging to the same benzimidazole scaffold family, is predicted to share this FLAP-selective profile by virtue of its benzimidazole core, which orients differently within the FLAP binding pocket than the indole-based MK-886 scaffold. Direct head-to-head selectivity profiling of the target compound versus MK-886 has not been reported; this evidence is classified as class-level inference extrapolated from benzimidazole FLAP inhibitor pharmacology.

Target selectivity PPARα COX-1

Absence of N1 Substitution (Des-Benzyl Analog) as Functional Negative Control: N-[3-(1H-Benzimidazol-2-yl)propyl]-2-methoxyacetamide

The des-benzyl analog N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide (CAS 850925-61-0; MW 247.29 g/mol) lacks the critical N1-(2-chloro-6-fluorobenzyl) substituent . Published SAR studies on FLAP-targeted benzimidazoles demonstrate that N1 alkylation/benzylation is essential for FLAP binding: the core benzimidazole scaffold without N1 substitution fails to occupy the hydrophobic FLAP binding cleft, resulting in complete loss of LT biosynthesis inhibition [1]. The target compound's N1-(2-chloro-6-fluorobenzyl) group is thus a pharmacophoric requirement for FLAP engagement, not merely a synthetic handle. This evidence is classified as cross-study comparable based on the shared benzimidazole core and consistent SAR trends across multiple FLAP inhibitor series.

Negative control FLAP binding requirement N1 alkylation

Optimal Research Application Scenarios for Procuring N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxyacetamide Based on Evidence Profile


FLAP Inhibitor Library Design and Fluorine-Scanning SAR Campaigns

This compound is optimally deployed as a fluorine-substituted comparator in FLAP inhibitor library design. The 2-chloro-6-fluorobenzyl N1 substituent provides a direct SAR contrast to the 2-chlorobenzyl group found in BRP-7 (IC₅₀ = 0.31 μM in neutrophils), enabling systematic fluorine-position scanning to map electrostatic and steric requirements of the FLAP N1 binding sub-pocket [1]. When procured alongside the des-benzyl analog (CAS 850925-61-0) as a negative control, researchers can establish complete SAR coverage across the N1 position within a single experimental series. The lower predicted lipophilicity (cLogP ~3.2–3.8 vs. ~6.5 for BRP-7) also makes this compound more amenable to aqueous assay conditions, reducing DMSO content artifacts in cell-based LT biosynthesis assays.

Selective Leukotriene Pathway Dissection in Inflammatory Cell Models Requiring Clean FLAP Pharmacology

For investigators studying the 5-LO/FLAP arm of arachidonic acid metabolism independently of COX-1/COX-2 and mPGES-1 pathways, benzimidazole-based FLAP inhibitors offer a cleaner pharmacological tool than MK-886 [2]. MK-886, while a validated FLAP binder, introduces confounding PPARα antagonism and COX-1 inhibition. The benzimidazole chemotype, as demonstrated by BRP-7's selective FLAP engagement without COX-1 or mPGES-1 inhibition, provides pathway-specific interrogation. The target compound's structural alignment with this selective chemotype makes it suitable for use in human neutrophil and monocyte LT biosynthesis assays where distinguishing FLAP-dependent from FLAP-independent 5-LO activation is critical, such as in studies of atherosclerosis, asthma, or allergic rhinitis models [3].

Physicochemical Property Benchmarking in Benzimidazole Lead Optimization Programs

The C2 propyl-2-methoxyacetamide chain represents a flexible, polar linker motif distinct from the rigid hydrophobic C2 substituents prevalent in first-generation FLAP benzimidazoles (e.g., BRP-7's 1-[4-(2-methylpropyl)phenyl]ethyl group). This structural feature enables procurement of this compound as a low-lipophilicity benchmark (predicted cLogP ~3.2–3.8; MW 389.8 g/mol) against which to assess solubility, permeability, and metabolic stability improvements relative to high-logP benzimidazole leads. The methoxyacetamide terminus introduces hydrogen bond donor/acceptor functionality absent in BRP-7, providing a synthetic handle for further derivatization and offering a reference point for balancing potency with drug-like physicochemical properties during hit-to-lead optimization [4]. Additionally, the compound's amide bond serves as a metabolic soft spot for assessing hydrolytic stability in liver microsome assays.

Computational Docking and Pharmacophore Model Validation for FLAP Virtual Screening

The well-defined structural divergence of this compound—N1 2-chloro-6-fluorobenzyl vs. the 2-chlorobenzyl of BRP-7 and the C2 methoxyacetamide vs. branched alkyl-aromatic chain—makes it an ideal test ligand for validating FLAP docking protocols and pharmacophore models [1]. Its intermediate molecular weight (389.8 g/mol) and presence of halogen atoms (Cl, F) provide unique electron density features that challenge scoring functions to correctly rank binding poses relative to known FLAP binders. Procuring this compound for use as a 'decoy' or 'test set' ligand in retrospective virtual screening enrichment studies can improve the predictive accuracy of computational models before prospective screening of larger compound libraries.

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